molecular formula C14H19ClN2O3 B2848341 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea CAS No. 1351647-30-7

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea

Cat. No.: B2848341
CAS No.: 1351647-30-7
M. Wt: 298.77
InChI Key: WDYQLLKWWIPSJK-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a chlorobenzyl group and a hydroxytetrahydropyran group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea typically involves the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with an amine to form the 4-chlorobenzylamine intermediate.

    Formation of the Hydroxytetrahydropyran Intermediate: The hydroxytetrahydropyran moiety is synthesized separately through the reduction of a corresponding pyran derivative.

    Coupling Reaction: The 4-chlorobenzylamine intermediate is then reacted with the hydroxytetrahydropyran intermediate in the presence of a coupling agent such as carbodiimide to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to its functional groups, such as urea and hydroxytetrahydropyran.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-(hydroxymethyl)urea: Lacks the tetrahydropyran moiety.

    1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-pyran-4-yl)methyl)urea: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea is unique due to the presence of both the chlorobenzyl and hydroxytetrahydropyran groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c15-12-3-1-11(2-4-12)9-16-13(18)17-10-14(19)5-7-20-8-6-14/h1-4,19H,5-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYQLLKWWIPSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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